molecular formula C8H7BrF2N2O2S B594754 3-Bromo-5-(3,3-difluoroazetidin-1-ylsulfonyl)pyridine CAS No. 1240287-02-8

3-Bromo-5-(3,3-difluoroazetidin-1-ylsulfonyl)pyridine

Cat. No.: B594754
CAS No.: 1240287-02-8
M. Wt: 313.117
InChI Key: MJJDVUDYPXNVLS-UHFFFAOYSA-N
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Description

3-Bromo-5-(3,3-difluoroazetidin-1-ylsulfonyl)pyridine is a chemical compound with the molecular formula C8H7BrF2N2O2S and a molecular weight of 313.12 g/mol . It is characterized by the presence of a bromine atom, a difluoroazetidinyl group, and a sulfonyl group attached to a pyridine ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 3-Bromo-5-(3,3-difluoroazetidin-1-ylsulfonyl)pyridine typically involves multiple steps, starting from commercially available starting materials. . Industrial production methods may involve optimization of these steps to achieve higher yields and purity.

Chemical Reactions Analysis

3-Bromo-5-(3,3-difluoroazetidin-1-ylsulfonyl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction depending on the reagents and conditions used.

    Addition Reactions: The difluoroazetidinyl group can participate in addition reactions with various electrophiles or nucleophiles.

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Bromo-5-(3,3-difluoroazetidin-1-ylsulfonyl)pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-5-(3,3-difluoroazetidin-1-ylsulfonyl)pyridine involves its interaction with specific molecular targets and pathways. The bromine and difluoroazetidinyl groups play crucial roles in its reactivity and interactions with other molecules. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar compounds to 3-Bromo-5-(3,3-difluoroazetidin-1-ylsulfonyl)pyridine include other brominated pyridine derivatives and compounds with difluoroazetidinyl groups. What sets this compound apart is the unique combination of these functional groups, which imparts distinct chemical and physical properties. Some similar compounds include:

Properties

IUPAC Name

3-bromo-5-(3,3-difluoroazetidin-1-yl)sulfonylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2N2O2S/c9-6-1-7(3-12-2-6)16(14,15)13-4-8(10,11)5-13/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJJDVUDYPXNVLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC(=CN=C2)Br)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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